1-(Trimethylsilyl)-3,4-dimethoxybenzene
CAS No.:
Cat. No.: VC13297849
Molecular Formula: C11H18O2Si
Molecular Weight: 210.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O2Si |
|---|---|
| Molecular Weight | 210.34 g/mol |
| IUPAC Name | (3,4-dimethoxyphenyl)-trimethylsilane |
| Standard InChI | InChI=1S/C11H18O2Si/c1-12-10-7-6-9(14(3,4)5)8-11(10)13-2/h6-8H,1-5H3 |
| Standard InChI Key | YGECRSZTHPBDLH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[Si](C)(C)C)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)[Si](C)(C)C)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
1-(Trimethylsilyl)-3,4-dimethoxybenzene (CHOSi) features a benzene core with three substituents: a trimethylsilyl group (-Si(CH)) at position 1 and methoxy groups (-OCH) at positions 3 and 4. The molecular weight is 226.34 g/mol, with an exact mass of 226.1022 g/mol . The TMS group introduces significant steric bulk, while the methoxy groups enhance electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions.
Synthetic Methodologies
Direct Silylation of Phenolic Precursors
The most straightforward route involves silylation of 3,4-dimethoxyphenol using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Scheme 1). This method parallels the synthesis of 2-(trimethylsilyl)phenyl sulfonates, where phenolic oxygen acts as a nucleophile . For example, reaction of 3,4-dimethoxyphenol with TMSCl in dichloromethane at 0°C yields the target compound in ~75% isolated yield after purification .
Scheme 1:
3,4-Dimethoxyphenol + TMSCl 1-(Trimethylsilyl)-3,4-dimethoxybenzene
Aryne Precursor Functionalization
Reactivity and Functionalization
Desilylation and Aryne Generation
Under fluoride ion exposure (e.g., CsF or TBAF), the TMS group is cleaved, generating a reactive aryne intermediate (Scheme 2). This mirrors the behavior of 2-(trimethylsilyl)phenyl sulfonates, which undergo facile aryne formation for cycloadditions . The 3,4-dimethoxy substitution pattern directs aryne reactivity toward nucleophilic attack at the electron-deficient positions.
Scheme 2:
1-(TMS)-3,4-dimethoxybenzene Aryne + TMSF
Electrophilic Aromatic Substitution
The methoxy groups activate the ring toward electrophiles. Nitration or halogenation would occur predominantly at the 5- and 6-positions, as predicted by computational modeling of analogous systems . For instance, bromination with Br in acetic acid yields 5-bromo-1-(TMS)-3,4-dimethoxybenzene as the major product .
Applications in Organic Synthesis
Aryne-Based Cycloadditions
The compound’s utility as an aryne precursor enables diverse [2+n] cycloadditions. For example, reaction with furans produces benzannulated products via [4+2] cycloaddition (Table 1), a strategy employed in natural product synthesis .
Table 1: Cycloaddition Yields with Selected Dienophiles
Transition Metal-Catalyzed Couplings
The TMS group acts as a directing group in rhodium-catalyzed C–H functionalization. As shown in benzoxasilole synthesis , the silicon moiety facilitates 1,2-migrations, enabling access to fused heterocycles. This reactivity is exploitable for constructing polycyclic scaffolds in drug discovery.
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